
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea, also known as FTU, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Mecanismo De Acción
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. CK2 is involved in the regulation of many signaling pathways, and its inhibition by 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea can have a broad impact on cellular function.
Biochemical and Physiological Effects:
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. It has also been shown to inhibit DNA repair, which can lead to increased sensitivity to DNA-damaging agents. In addition, 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has been shown to regulate circadian rhythms, which can have an impact on sleep and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Its selectivity also reduces the potential for off-target effects, which can be a concern with other inhibitors. However, 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. It also has a relatively short half-life, which can limit its use in long-term experiments.
Direcciones Futuras
For research involving 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea include the development of more potent and selective inhibitors, the use of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea in combination with other drugs, and the study of CK2 in other organisms and disease states.
Métodos De Síntesis
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea can be synthesized using a multi-step procedure involving the reaction of 2-aminothiazole with 4-fluorobenzyl chloride, followed by the reaction of the resulting intermediate with 3-mercaptopropionic acid and the final step of urea formation. The yield of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea synthesis is typically around 50-60%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has also been used to study the role of CK2 in DNA repair, as well as its involvement in the regulation of circadian rhythms.
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS2/c14-10-2-4-11(5-3-10)19-8-1-6-15-12(18)17-13-16-7-9-20-13/h2-5,7,9H,1,6,8H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJBUHLAIBVXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCNC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2702934.png)
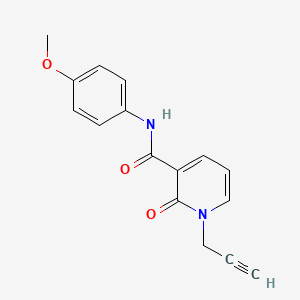

![4-chloro-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2702940.png)
![N-(3,4-dichlorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2702941.png)
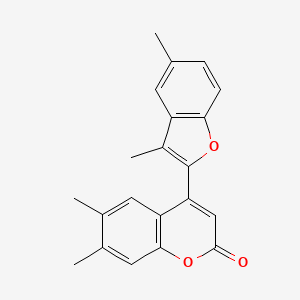
![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)
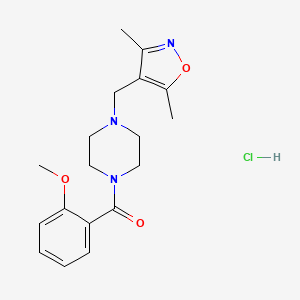
![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid](/img/structure/B2702951.png)
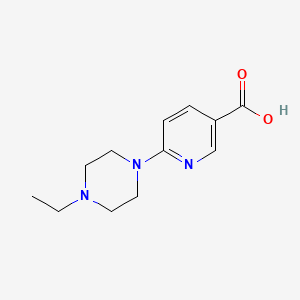
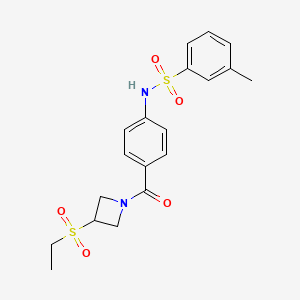
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2702955.png)
